2-(Trifluoromethylthio)phenylacetic acid
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Overview
Description
2-(Trifluoromethylthio)phenylacetic acid is an organic compound with the molecular formula C9H7F3O2S and a molecular weight of 236.21 g/mol It is characterized by the presence of a trifluoromethylthio group attached to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylthiolation reagents under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 2-(Trifluoromethylthio)phenylacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is crucial in industrial settings to meet the demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethylthio)phenylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The trifluoromethylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(Trifluoromethylthio)phenylacetic acid has diverse applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethylthio)phenylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethylthio)phenylacetic acid: A similar compound with the trifluoromethylthio group attached at a different position on the phenyl ring.
Phenylacetic acid: Lacks the trifluoromethylthio group but shares the phenylacetic acid core structure.
Uniqueness
2-(Trifluoromethylthio)phenylacetic acid is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activities compared to its analogs.
Biological Activity
2-(Trifluoromethylthio)phenylacetic acid (TFMPAA), also known by its IUPAC name 2-(4-((trifluoromethyl)thio)phenyl)acetic acid, is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of TFMPAA based on recent research findings.
- Molecular Formula : C₉H₇F₃O₂S
- Molecular Weight : Approximately 236.21 g/mol
- Structure : The compound features a phenyl ring substituted with a trifluoromethylthio group and an acetic acid moiety, enhancing its lipophilicity and stability, which are critical for its biological interactions.
Anti-inflammatory Properties
Research indicates that TFMPAA exhibits notable anti-inflammatory effects. It has been shown to modulate various biochemical pathways associated with inflammation. The trifluoromethylthio group enhances the compound's interaction with biological targets, potentially increasing its efficacy in reducing inflammatory responses.
Antibacterial Mechanism
Studies have demonstrated that TFMPAA can disrupt bacterial cell membranes and inhibit protein synthesis. For instance, similar compounds like phenylacetic acid (PAA) have shown antibacterial activity against Agrobacterium tumefaciens, suggesting that TFMPAA may exhibit comparable mechanisms . The disruption of cellular integrity and metabolism has been observed, leading to increased leakage of cellular components and ultimately cell death .
Anticancer Activity
TFMPAA has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines. For example, compounds structurally similar to TFMPAA have shown promising IC50 values against different human cancer cell lines, indicating potential therapeutic applications in oncology .
The mechanisms through which TFMPAA exerts its biological effects include:
- Interaction with Enzymes : The compound's functional groups allow it to bind to specific enzymes and receptors, influencing their activity and altering metabolic pathways.
- Cell Membrane Disruption : Similar to other phenylacetic acid derivatives, TFMPAA may compromise cell membrane integrity, leading to increased permeability and eventual cell lysis.
- Inhibition of Protein Synthesis : By interfering with ribosomal function or enzyme activity involved in protein synthesis, TFMPAA can effectively reduce the proliferation of bacterial and cancer cells.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-(Trifluoromethyl)phenylacetic acid | Similar acetic acid moiety | Enhanced lipophilicity due to trifluoromethyl group |
4-(Trifluoromethylthio)benzoic acid | Contains a benzoic acid structure | Different reactivity patterns due to positioning |
2-(Fluorophenyl)acetic acid | Fluoro group instead of trifluoromethylthio | Lower lipophilicity compared to trifluoromethylthio |
The unique trifluoromethylthio substitution in TFMPAA significantly alters its chemical behavior and biological interactions compared to structurally similar compounds, enhancing its potential as a therapeutic agent .
Case Studies
- Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of TFMPAA resulted in reduced levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
- Antibacterial Activity : In vitro tests showed that TFMPAA exhibited significant antibacterial activity against several strains of bacteria, including resistant strains. The minimum inhibitory concentration (MIC) was comparable to standard antibacterial agents .
- Anticancer Research : In a comparative study against several cancer cell lines, TFMPAA demonstrated IC50 values lower than those of commonly used chemotherapeutics like Doxorubicin, indicating its potential as an effective anticancer agent .
Properties
IUPAC Name |
2-[2-(trifluoromethylsulfanyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c10-9(11,12)15-7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVZHMXCYDAXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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